![molecular formula C15H12Cl2N2S B2503099 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride CAS No. 2138118-42-8](/img/structure/B2503099.png)
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride" is a derivative of aniline, which is a pivotal structure in medicinal chemistry and material science. The presence of a chlorophenyl group and a thiazole ring in the compound suggests potential for interesting chemical properties and biological activity. The compound is structurally related to various other chlorophenyl-thiazole derivatives that have been studied for their electronic, structural, and spectroscopic properties, as well as their potential applications in various fields such as non-linear optics (NLO) and as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized and characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These methods are crucial for confirming the structure of synthesized compounds and for understanding their molecular conformations and interactions.
Molecular Structure Analysis
The molecular structure of related chlorophenyl-thiazole compounds has been determined using single-crystal X-ray diffraction, revealing details such as bond lengths, bond angles, and torsion angles . Density functional theory (DFT) calculations have been employed to predict the electronic properties of these compounds, including the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, which are indicative of the molecule's reactivity and interaction with other molecules .
Chemical Reactions Analysis
The reactivity of chlorophenyl-thiazole derivatives has been explored in various studies. For instance, the biotransformation of a related compound, 1-(4-chlorophenyl)-3,3-dimethyltriazene, has been shown to undergo intramolecular hydroxylation-induced chlorine migration, leading to the formation of different metabolites . Another study reported the rearrangement of a nitrosoimidazo-thiazole derivative under acidic conditions, demonstrating the compound's reactivity and the ability to elucidate the structure of the reaction product through spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-thiazole derivatives have been extensively studied. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole revealed its crystallization in the orthorhombic space group with specific unit cell parameters . The electronic properties, such as UV absorption peaks and hyperpolarizability, suggest potential applications in NLO materials . Additionally, NMR chemical shifts and vibrational properties have been reported, providing insights into the compound's electronic environment and molecular dynamics .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities : Compounds synthesized using derivatives of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride have been evaluated for antimicrobial activities. For instance, Patel et al. (2013) synthesized pyrazolines based thiazolidin-4-one derivatives and tested them for their antibacterial and antifungal activities (Patel et al., 2013).
Potential in SARS-CoV-2 Treatment : Eno et al. (2022) investigated a compound synthesized using a similar structure for its potential application against SARS-CoV-2. The compound exhibited significant binding affinity for SARS-CoV-2 proteins, suggesting its potential utility in treating COVID-19 (Eno et al., 2022).
Anticancer Activity : The derivatives of this compound have been explored for their anticancer properties. Atta and Abdel-Latif (2021) synthesized thiophene-based compounds that exhibited good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Synthesis of Diverse Heterocyclic Compounds : Research has shown that derivatives of this compound can be used to synthesize a wide range of heterocyclic compounds with various biological applications, such as in the synthesis of thiazole and oxazole substituted benzothiazole derivatives with anti-inflammatory and analgesic properties (Kumar & Singh, 2020).
Study of Molecular Properties and Docking : Viji et al. (2020) conducted a study to characterize a molecule similar to this compound using quantum chemical methods. They also performed molecular docking to understand the compound's biological activity (Viji et al., 2020).
Wirkmechanismus
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring is planar, and its aromaticity allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
They can activate or stop these pathways, leading to different physiological responses .
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S.ClH/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11;/h1-9H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMJQGVZPAWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)
![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
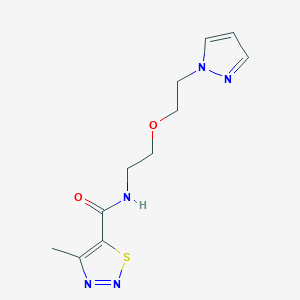
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)
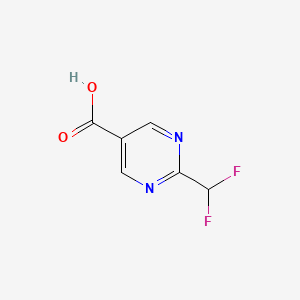
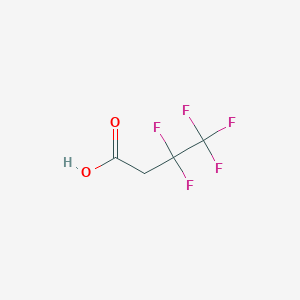
![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)
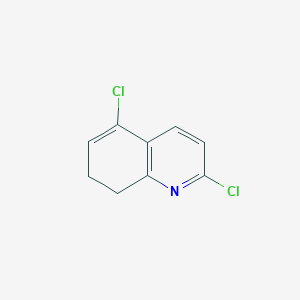
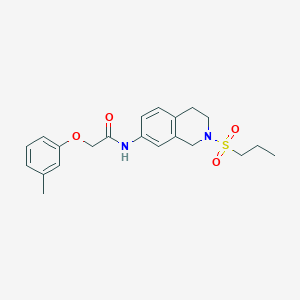
![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)

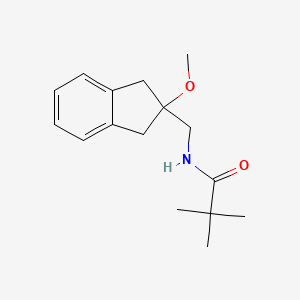
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)